

# A Technical Deep Dive into the EPAD Longitudinal Cohort Study

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Epdad    |           |
| Cat. No.:            | B1211267 | Get Quote |

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The European Prevention of Alzheimer's Dementia (EPAD) Longitudinal Cohort Study (LCS) stands as a landmark initiative in the fight against Alzheimer's disease. This pan-European project was meticulously designed to be a readiness cohort for the EPAD Proof of Concept (PoC) trial, aiming to accelerate the development of new treatments for the secondary prevention of Alzheimer's dementia.[1][2][3][4] Beyond its primary role as a trial-ready population, the LCS has a significant secondary objective: to generate a vast and comprehensive dataset for the modeling of preclinical and prodromal stages of Alzheimer's disease.[2][3][4][5] This whitepaper provides a detailed technical overview of the EPAD LCS, its experimental protocols, and key data, tailored for researchers, scientists, and professionals in drug development.

### **Study Objectives and Design**

The EPAD LCS was engineered to address critical hurdles in Alzheimer's drug development by establishing a well-characterized cohort of individuals at various levels of risk for developing dementia.[2][3] The study's design as a prospective, multicenter, pan-European longitudinal cohort study allows for the robust characterization of cognitive, biomarker, and risk factor trajectories over time.[2][4]

The core objectives of the EPAD LCS are fourfold:



- To serve as a well-phenotyped readiness population for the EPAD PoC trial, thereby minimizing screening failures.[3]
- To provide a "probability-spectrum" population to develop and continually refine disease models for Alzheimer's disease in individuals without dementia.[3][5]
- To utilize these disease models to understand an individual's position on the disease continuum and inform their selection for the PoC trial.[3][5]
- To supply high-quality, pre-randomization data that can serve as a run-in for the PoC trial.[3]

The study recruited participants aged 50 and over who did not have a diagnosis of dementia.[1] Recruitment was primarily from existing parent cohorts across Europe, ensuring a diverse population representing a wide spectrum of dementia risk.[2][4][5]

## **Participant Flow and Study Logic**

The logical flow of the EPAD program, from initial recruitment to potential entry into the PoC trial, is a cornerstone of its innovative design. Participants are first identified within existing parent cohorts and then invited to join the LCS. Once enrolled, they undergo a comprehensive series of assessments at baseline and subsequent follow-up visits. A subset of these participants, based on their biomarker and clinical profiles, may then be invited to participate in the adaptive PoC trial.





Click to download full resolution via product page

**EPAD LCS Participant Workflow** 



## **Participant Characteristics and Recruitment**

The EPAD LCS aimed to recruit a "probability-spectrum" population, encompassing individuals with a wide range of underlying risks for developing Alzheimer's dementia.[2][5] This was achieved by recruiting from diverse settings, including memory clinics and population-based cohorts.[5][6]

#### **Inclusion and Exclusion Criteria**

The eligibility criteria were designed to select a population suitable for both longitudinal observation and potential inclusion in a prevention trial.

| Criteria Type                                                                                       | Description                           |
|-----------------------------------------------------------------------------------------------------|---------------------------------------|
| Inclusion                                                                                           | Age 50 years or older.[5]             |
| Able to read, write, and have a minimum of 7 years of formal education.[5]                          |                                       |
| Willing to participate in the EPAD PoC trial in principle.[5]                                       |                                       |
| Exclusion                                                                                           | Diagnosis of any type of dementia.[5] |
| Clinical Dementia Rating (CDR) score of 1 or greater.[5][6]                                         |                                       |
| Known carriers of autosomal dominant Alzheimer's disease mutations (e.g., PSEN1, PSEN2, APP).[5][6] |                                       |
| Presence of neurological or psychiatric conditions that could significantly impair cognition.[6][7] |                                       |
| Contraindications for MRI or lumbar puncture.[7]                                                    |                                       |

#### **Baseline Characteristics of the V500.0 Cohort**

The first data release from the EPAD LCS, V500.0, included the baseline data from the initial 500 participants.[1] This cohort provides a valuable snapshot of the study population.



| Characteristic                       | Value               |
|--------------------------------------|---------------------|
| Number of Participants               | 500                 |
| Mean Age (SD)                        | 66.4 (6.7) years[1] |
| Gender (% Male)                      | 47.8%[1]            |
| Participant Groups                   |                     |
| CDR=0 and Amyloid + (Preclinical AD) | Group 1[1]          |
| CDR=0 and Amyloid -                  | Group 2[1]          |
| CDR=0.5 and Amyloid + (Prodromal AD) | Group 3[1]          |
| CDR=0.5 and Amyloid -                | Group 4[1]          |

### **Experimental Protocols**

A comprehensive battery of assessments was employed to deeply phenotype the participants. [1]

### **Cognitive Assessments**

A selection of cognitive tests was administered to evaluate various domains of cognitive function. The Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) Total Scale Index Score was designated as the primary endpoint for statistical purposes.[7] Other key assessments included:

- NIH EXAMINER: To assess executive functions.[5]
- Episodic Verbal Memory Tasks: Found to be significantly associated with tau biomarkers.[8]
- Central Executive Tasks: Showed an association with amyloid-β status.[8]

#### **Biomarker Collection and Analysis**

Fluid biomarkers were a critical component of the EPAD LCS, providing insights into the underlying pathophysiology of Alzheimer's disease.



- Cerebrospinal Fluid (CSF): Samples were collected to measure core AD biomarkers, including amyloid-beta (Aβ), total tau (t-tau), and phosphorylated tau (p-tau).[5][9] These markers were used for disease modeling and staging.[5]
- Blood, Urine, and Saliva: These samples were also collected for the analysis of various biomarkers and genetic factors.[1][6]
- Genetic Analysis: APOE genotyping was performed to assess a key genetic risk factor for Alzheimer's disease.[6][7]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. The European Prevention of Alzheimer's Dementia (EPAD) Longitudinal Cohort Study: Baseline Data Release V500.0 - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. European Prevention of Alzheimer's Dementia Longitudinal Cohort Study (EPAD LCS): study protocol. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. European Prevention of Alzheimer's Dementia Longitudinal Cohort Study (EPAD LCS): study protocol PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. European Prevention of Alzheimer's Dementia Longitudinal Cohort Study (EPAD LCS): study protocol PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ep-ad.org [ep-ad.org]
- 8. EPAD project publishes a paper examining the relationship between cognitive performance and AD biomarkers | Alzheimer Europe [alzheimer-europe.org]
- 9. Prescreening for European Prevention of Alzheimer Dementia (EPAD) trial-ready cohort: impact of AD risk factors and recruitment settings PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Deep Dive into the EPAD Longitudinal Cohort Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211267#overview-of-the-epad-longitudinal-cohort-study-lcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com